N-methyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide
Overview
Description
N-methyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide, also known as TNP-470, is a synthetic analog of fumagillin, a natural antibiotic produced by Aspergillus fumigatus. TNP-470 has been extensively studied for its potential as an anti-angiogenic agent in cancer therapy.
Scientific Research Applications
Anticancer and Antiviral Activities
- Anticancer and Anti-HCV Activities: Novel derivatives synthesized from celecoxib show potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Notably, certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, suggesting potential for therapeutic development (Küçükgüzel et al., 2013).
Herbicidal Activity
- Herbicidal Applications: N-(2-pyrazolin-1-ylformyl) benzenesulfonamides form a new group of compounds with interesting herbicidal activity, specifically as post-emergence activity on dicotyledonous weed species, indicating potential agricultural applications (Eussen et al., 1990).
Antimicrobial and Anti-inflammatory Agents
- Synthesis and Bioactivity: A series of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized, showing interesting cytotoxic activities and strong inhibition of both human cytosolic isoforms hCA I and II, highlighting their potential as antimicrobial and anti-inflammatory agents (Gul et al., 2016).
Photosensitizing Agents for Photodynamic Therapy
- High Singlet Oxygen Quantum Yield: New zinc phthalocyanine substituted with benzenesulfonamide derivative groups exhibits remarkable potential for photodynamic therapy due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make it a promising candidate for cancer treatment (Pişkin et al., 2020).
Chemical Synthesis and Molecular Docking
- Microwave-assisted Synthesis: A study on the microwave-assisted synthesis of N-(2-nitrophenyl)benzenesulfonamides highlighted an efficient approach yielding excellent yields. This method facilitated the preparation of pyrabactin analogues, demonstrating the role of innovative synthesis techniques in enhancing peroxidase activity in response to heavy metal stress (Huang et al., 2019).
properties
IUPAC Name |
N-methyl-3-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-10-14(11(2)17(4)15-10)9-16(3)23(21,22)13-7-5-6-12(8-13)18(19)20/h5-8H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKDUNCQCUQSSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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